molecular formula C10H11NO5 B11880426 1-(2,3-Dimethoxy-5-nitrophenyl)ethanone

1-(2,3-Dimethoxy-5-nitrophenyl)ethanone

Cat. No.: B11880426
M. Wt: 225.20 g/mol
InChI Key: AHLPLHJXTHSABJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-5-nitrophenyl)ethanone typically involves the nitration of 2,3-dimethoxyacetophenone. The reaction is carried out by treating 2,3-dimethoxyacetophenone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

1-(2,3-Dimethoxy-5-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted phenyl ethanones.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxy-5-nitrophenyl)ethanone depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and stability. The ethanone group can act as a reactive site for further chemical modifications. The molecular targets and pathways involved in its biological activities are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and nitro groups on the phenyl ring provides a unique combination of electronic effects that can be exploited in various chemical reactions and applications .

Biological Activity

1-(2,3-Dimethoxy-5-nitrophenyl)ethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, particularly focusing on its antimicrobial and potential anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11NO5
  • CAS Number : [not available in the search results]
  • Molecular Weight : 225.20 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties . A study assessing various derivatives of similar compounds revealed that certain analogs demonstrated significant antibacterial and antifungal activities against common pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC) μg/mL
3dStaphylococcus aureus12.5
3eEscherichia coli12.5
This compoundNot directly testedPotentially similar to above compounds

The compounds exhibiting good activity were compared against standard antibiotics such as ciprofloxacin and griseofulvin, which had MIC values of 6.25 μg/mL .

Case Study: Anticancer Screening

In a recent study, several nitrophenyl derivatives were evaluated for their cytotoxic effects on cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and B16F10 (melanoma). The results indicated that compounds with nitro groups exhibited micromolar activity against these cell lines, suggesting that structural modifications could enhance their efficacy .

The proposed mechanism for the biological activities of this compound includes:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

1-(2,3-dimethoxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO5/c1-6(12)8-4-7(11(13)14)5-9(15-2)10(8)16-3/h4-5H,1-3H3

InChI Key

AHLPLHJXTHSABJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC

Origin of Product

United States

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